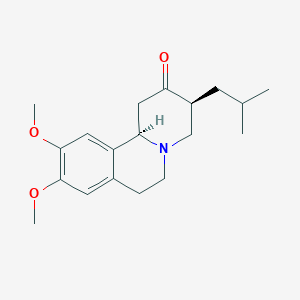

(-)-Tetrabenazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-GOEBONIOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Tetrabenazine on VMAT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tetrabenazine (TBZ) is a reversible, high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles for subsequent release. By inhibiting VMAT2, tetrabenazine leads to the depletion of these monoamines from nerve terminals, a mechanism that is therapeutically exploited in the management of hyperkinetic movement disorders like the chorea associated with Huntington's disease.[1][2][3] This guide provides a detailed technical overview of the molecular interactions, quantitative binding data, and experimental methodologies central to understanding the mechanism of action of this compound on VMAT2.

Core Mechanism of Action: VMAT2 Inhibition

This compound exerts its therapeutic effect by binding to VMAT2 and inhibiting its function. This inhibition is a reversible process, distinguishing it from irreversible inhibitors like reserpine.[1][4] The primary consequence of VMAT2 inhibition by tetrabenazine is the disruption of the proton gradient-driven transport of monoamines from the neuronal cytoplasm into synaptic vesicles.[5][6] This leads to the cytosolic accumulation of monoamines, where they are susceptible to metabolism by monoamine oxidase (MAO), ultimately resulting in the depletion of vesicular monoamine stores and reduced neurotransmission.[2][7]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis of this inhibition. Tetrabenazine binds to a central pocket within the transmembrane domain of VMAT2, locking the transporter in an occluded conformation.[5][8] This conformational state prevents the alternating access mechanism required for substrate transport, effectively arresting the transport cycle.[6][9] The proposed mechanism involves a two-step process: an initial low-affinity binding of tetrabenazine to the lumenal-open state of VMAT2, followed by a conformational change that results in a high-affinity, dead-end complex.[6][8][9]

Quantitative Data: Binding Affinities

The interaction between this compound, its metabolites, and VMAT2 has been quantified through various binding assays. The primary active metabolites of tetrabenazine are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which exhibit high affinity for VMAT2.[2][10] The (+)-isomer of α-dihydrotetrabenazine, in particular, demonstrates potent and stereospecific binding.[11]

| Compound | Binding Parameter | Value (nM) | Species | Reference |

| This compound | Ki | 100 | Human | [10] |

| This compound | Kd | 1.34 | Not Specified | [4] |

| (+)-α-Dihydrotetrabenazine | Ki | 0.97 ± 0.48 | Rat | [11] |

| (-)-α-Dihydrotetrabenazine | Ki | 2200 ± 300 | Rat | [11] |

| [3H]Dihydrotetrabenazine | Kd | 18 ± 4 | Human (wild-type VMAT2) | [5][9] |

| [3H]Dihydrotetrabenazine | Kd | 26 ± 9 | Human (VMAT2 chimera) | [5][9] |

| Reserpine (in competition with [3H]DTBZ) | Ki | 161 ± 1 | Human (wild-type VMAT2) | [6] |

| Reserpine (in competition with [3H]DTBZ) | Ki | 173 ± 1 | Human (VMAT2 chimera) | [6] |

| (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | Ki | 1.48 | Rat | [12] |

| (-)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | Ki | 270 | Rat | [12] |

| 9-[18F]fluoroethyl-(±)-9-O-desmethyldihydrotetrabenazine | Ki | 0.76 | Not Specified | [13] |

| 9-[18F]fluoropropyl-(±)-9-O-desmethyldihydrotetrabenazine | Ki | 0.56 | Not Specified | [13] |

Experimental Protocols

Radioligand Binding Assay for VMAT2

This protocol is adapted from methodologies described in recent structural and pharmacological studies.[5][14]

Objective: To determine the binding affinity (Kd or Ki) of a ligand for VMAT2 using a radiolabeled competitor, typically [3H]dihydrotetrabenazine ([3H]DTBZ).

Materials:

-

Purified VMAT2 protein (e.g., from HEK293 cells)

-

[3H]dihydrotetrabenazine (Radioligand)

-

Unlabeled test compound (e.g., this compound)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing VMAT2 in cold lysis buffer.

-

Centrifuge to pellet membranes.

-

Wash the pellet with fresh buffer and resuspend in binding buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).[15]

-

-

Assay Setup (96-well plate):

-

Total Binding: Add a known concentration of VMAT2-containing membranes, [3H]DTBZ (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Add VMAT2-containing membranes, [3H]DTBZ, and a high concentration of an unlabeled VMAT2 ligand (e.g., 10 µM tetrabenazine) to saturate the receptors.[16]

-

Competition Binding: Add VMAT2-containing membranes, [3H]DTBZ, and varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15][16]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [3H]DTBZ and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled test compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Dopamine Depletion

This is a generalized protocol for assessing the effect of tetrabenazine on extracellular dopamine levels in the brain.

Objective: To measure the change in extracellular dopamine concentrations in a specific brain region (e.g., striatum) following the administration of tetrabenazine.

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

Tetrabenazine solution for administration

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the target brain region (e.g., striatum).[17]

-

Allow the animal to recover from surgery.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

-

-

Drug Administration:

-

Administer tetrabenazine (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[17]

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels.

-

Plot the percentage change in dopamine concentration over time to visualize the effect of tetrabenazine.

-

Visualizations

Signaling Pathway of VMAT2 Inhibition by this compound

Caption: Mechanism of VMAT2 inhibition by this compound leading to monoamine depletion.

Experimental Workflow for VMAT2 Radioligand Binding Assay

References

- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 3. jetir.org [jetir.org]

- 4. medkoo.com [medkoo.com]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 7. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia [frontiersin.org]

- 13. Pharmacokinetics of [18F]Fluoroalkyl Derivatives of Dihydrotetrabenazine (DTBZ) in Rat and Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 17. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of (-)-Tetrabenazine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine (TBZ) is a crucial therapeutic agent for managing hyperkinetic movement disorders, primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). The commercially available drug is a racemic mixture of (+)-tetrabenazine and (-)-tetrabenazine. This technical guide delves into the pronounced stereospecificity of these enantiomers, highlighting the significantly greater pharmacological activity of the (+)-enantiomer. We provide a comprehensive overview of the binding affinities, detailed experimental protocols for enantiomer resolution and VMAT2 binding assays, and a visualization of the underlying molecular interactions and signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the development of more potent and safer VMAT2 inhibitors.

Introduction

Tetrabenazine exerts its therapeutic effect by depleting monoamines (e.g., dopamine, serotonin, and norepinephrine) from nerve terminals. It achieves this by reversibly inhibiting VMAT2, a transporter protein responsible for packaging these neurotransmitters into synaptic vesicles.[1][2] The inhibition of VMAT2 prevents the storage of monoamines, leaving them susceptible to metabolism by monoamine oxidase (MAO) in the cytoplasm, which ultimately leads to a reduction in neurotransmitter release.[3]

Tetrabenazine possesses two chiral centers, but the marketed drug is a racemic mixture of the thermodynamically stable (+)-(3R,11bR)-TBZ and (-)-(3S,11bS)-TBZ enantiomers.[4] In vivo, tetrabenazine is rapidly metabolized to its active metabolites, the dihydrotetrabenazines (DHTBZ), which also exhibit stereospecificity in their interaction with VMAT2.[4][5] Understanding the stereochemical requirements for VMAT2 inhibition is paramount for the rational design of new therapeutic agents with improved efficacy and reduced off-target effects.

Stereospecific VMAT2 Binding Affinity

The pharmacological activity of tetrabenazine is highly dependent on its stereochemistry. The (+)-enantiomer of tetrabenazine binds to VMAT2 with significantly higher affinity than the (-)-enantiomer. This stereoselectivity is also observed in its primary metabolites, the dihydrotetrabenazines.

Data Presentation

The following tables summarize the quantitative data on the binding affinities (Ki) of tetrabenazine enantiomers and their dihydrotetrabenazine stereoisomers to VMAT2.

Table 1: VMAT2 Binding Affinities of Tetrabenazine Enantiomers

| Compound | Ki (nM) |

| (±)-Tetrabenazine | 4.47 ± 0.21 |

| (+)-Tetrabenazine | 4.47 ± 0.21 |

| This compound | 36,400 ± 4560 |

Data sourced from Yao et al., 2011.[4]

Table 2: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers

| Compound | Configuration | Ki (nM) |

| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 ± 0.40 |

| (-)-α-DHTBZ | (2S,3S,11bS) | 23,700 ± 2350 |

| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 ± 1.36 |

| (-)-β-DHTBZ | (2R,3S,11bS) | 2460 ± 333 |

Data sourced from Yao et al., 2011.[4]

As evidenced by the data, (+)-tetrabenazine is approximately 8000-fold more potent than this compound in binding to VMAT2.[4] Similarly, the (+)-dihydrotetrabenazine metabolites exhibit substantially higher affinity for VMAT2 compared to their (-)-counterparts. The (3R,11bR)-configuration is a key determinant for high-affinity binding to VMAT2.[4][6]

Experimental Protocols

Chemical Resolution of (±)-Tetrabenazine

This protocol describes the separation of racemic tetrabenazine into its individual enantiomers using a resolving agent, such as (1S)-(+)-10-camphorsulfonic acid.

Materials:

-

(±)-Tetrabenazine

-

(1S)-(+)-10-camphorsulfonic acid

-

Acetone

-

Methanol (MeOH)

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Dissolve (±)-tetrabenazine in warm acetone.

-

Add a solution of (1S)-(+)-10-camphorsulfonic acid in acetone to the tetrabenazine solution.

-

Stir the mixture at room temperature to allow for the crystallization of the diastereomeric salt of (+)-tetrabenazine.

-

Collect the crystals by filtration.

-

Recrystallize the collected salt from acetone to improve enantiomeric purity.

-

To obtain the free base of (+)-tetrabenazine, dissolve the purified salt in methanol and neutralize with ammonium hydroxide to a pH of 8.

-

The this compound can be recovered from the mother liquor by a similar process using (1R)-(-)-10-camphorsulfonic acid.[4][7]

Caption: Workflow for the chemical resolution of tetrabenazine enantiomers.

VMAT2 Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of tetrabenazine enantiomers for VMAT2. The assay measures the displacement of a radiolabeled ligand, [³H]dihydrotetrabenazine ([³H]DHTBZ), from rat striatal membranes.

Materials:

-

Rat striatal tissue homogenate (source of VMAT2)

-

[³H]dihydrotetrabenazine ([³H]DHTBZ)

-

Test compounds ((+)-TBZ, (-)-TBZ, etc.) at various concentrations

-

Incubation buffer (e.g., Tris-HCl)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat striatal membrane homogenates.

-

In assay tubes, combine the membrane homogenate, a fixed concentration of [³H]DHTBZ, and varying concentrations of the test compound.

-

For determining non-specific binding, use a high concentration of unlabeled tetrabenazine.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki values from the IC₅₀ values obtained from the competition curves.[4]

Caption: Experimental workflow for the VMAT2 radioligand binding assay.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of tetrabenazine is the inhibition of VMAT2. This transporter is an antiporter that utilizes the proton gradient across the synaptic vesicle membrane to actively transport monoamines from the cytoplasm into the vesicle. By binding to VMAT2, tetrabenazine blocks this uptake process. Recent structural studies have revealed that tetrabenazine binds to a central site within VMAT2, locking the transporter in an occluded conformation, which prevents the translocation of monoamines.[3][5]

Caption: Signaling pathway illustrating tetrabenazine's inhibition of VMAT2.

The stereospecificity of this interaction is critical. The binding pocket of VMAT2 is shaped in such a way that it preferentially accommodates the (+)-enantiomer of tetrabenazine. This leads to a more stable and prolonged inhibition of the transporter's function compared to the (-)-enantiomer. The consequence of this potent, stereospecific inhibition is a significant depletion of vesicular monoamines, leading to reduced neurotransmitter release into the synaptic cleft and subsequent alleviation of hyperkinetic symptoms.

Conclusion

The therapeutic efficacy of tetrabenazine is overwhelmingly attributed to its (+)-enantiomer, which demonstrates a dramatically higher affinity for VMAT2 than its (-)-counterpart. This profound stereospecificity underscores the importance of considering chirality in drug design and development. A thorough understanding of the structural and chemical basis for this enantioselectivity, facilitated by detailed experimental protocols and molecular modeling, is essential for the development of next-generation VMAT2 inhibitors with enhanced potency and improved safety profiles. The data and methodologies presented in this guide provide a foundational resource for researchers dedicated to advancing the treatment of hyperkinetic movement disorders.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stereoselective Binding of Tetrabenazine Isomers to VMAT2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential binding affinities of (+)-tetrabenazine and (-)-tetrabenazine for the vesicular monoamine transporter 2 (VMAT2). The content herein is curated for an audience with a professional background in pharmacology, neuroscience, and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Topic: (+)-Tetrabenazine vs. This compound VMAT2 Binding Affinity

Tetrabenazine (TBZ) is a potent inhibitor of VMAT2, a transporter responsible for loading monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This inhibitory action leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine in the central nervous system.[1] Clinically, tetrabenazine is used in its racemic form to treat hyperkinetic movement disorders, including chorea associated with Huntington's disease.[2] However, the therapeutic effects and binding affinity of tetrabenazine are highly stereospecific.

The two enantiomers of tetrabenazine, (+)-TBZ and (-)-TBZ, exhibit markedly different binding affinities for VMAT2. Research has conclusively demonstrated that the (+)-enantiomer is significantly more potent in its interaction with the transporter. One study revealed that (+)-tetrabenazine (Kᵢ = 4.47 nM) is approximately 8000-fold more potent than this compound (Kᵢ = 36,400 nM) at inhibiting VMAT2.[1][3] Another investigation reported that the (+)-form is 3-fold more potent than the (-)-enantiomer.[2] This pronounced difference underscores the critical role of stereochemistry in the pharmacological activity of tetrabenazine.

Furthermore, tetrabenazine is rapidly metabolized in vivo to its active metabolites, the dihydrotetrabenazines (DHTBZs).[1][4] These metabolites also exhibit stereospecific binding to VMAT2. Among the dihydrotetrabenazine stereoisomers, (+)-α-dihydrotetrabenazine ((+)-α-DHTBZ) demonstrates the highest affinity for VMAT2, with a reported Kᵢ value of approximately 0.97 nM to 3.96 nM.[1][2][4][5][6] In contrast, the (-)-α-DHTBZ isomer is largely inactive, with a much higher Kᵢ value in the micromolar range.[2][5] The (3R,11bR)-configuration is considered crucial for high-affinity binding to VMAT2.[1][3]

Data Presentation: VMAT2 Binding Affinities

The following table summarizes the quantitative data on the binding affinities (Kᵢ values) of tetrabenazine enantiomers and their principal metabolites for VMAT2.

| Compound | Kᵢ (nM) | Fold Difference vs. (+)-enantiomer | Reference |

| (+)-Tetrabenazine | 4.47 | - | [1][3] |

| This compound | 36,400 | ~8143x weaker | [1][3] |

| (±)-Tetrabenazine | 9.8 | ~2.2x weaker | [1] |

| (+)-α-Dihydrotetrabenazine | 0.97 - 3.96 | ~1.1-4.6x stronger | [1][2][5][6] |

| (-)-α-Dihydrotetrabenazine | 2,200 - 23,700 | ~492x - 5302x weaker | [2][4][5] |

Experimental Protocols: VMAT2 Radioligand Binding Assay

The determination of VMAT2 binding affinities for tetrabenazine and its derivatives is typically performed using a competitive radioligand binding assay. The following protocol is a synthesized representation of the methodologies described in the cited literature.[1][2]

Objective: To determine the binding affinity (Kᵢ) of test compounds (e.g., (+)-TBZ, (-)-TBZ) for VMAT2 by measuring their ability to displace a high-affinity radioligand, [³H]dihydrotetrabenazine ([³H]DHTBZ), from its binding site on VMAT2 in rat striatal membranes.

Materials:

-

Tissue Preparation: Fresh or frozen rat striatum.

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ).

-

Test Compounds: (+)-Tetrabenazine, this compound, and other compounds of interest at various concentrations.

-

Buffers and Reagents: Assay buffer (e.g., containing KCl, MgCl₂, HEPES-KOH pH 7.4, ascorbic acid, glucose), scintillation cocktail.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Rat striata are dissected and homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The supernatant is discarded, and the pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

The assay is performed in tubes containing the prepared membranes, a fixed concentration of [³H]DHTBZ, and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled VMAT2 inhibitor (e.g., unlabeled tetrabenazine).

-

The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

-

Mandatory Visualizations

Caption: Mechanism of VMAT2 inhibition by (+)-tetrabenazine in the presynaptic terminal.

Caption: Workflow for the [³H]dihydrotetrabenazine radioligand binding assay.

Caption: Relationship between tetrabenazine stereoisomers, metabolism, and VMAT2 binding affinity.

References

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

(-)-Tetrabenazine effects on dopamine versus serotonin turnover

An In-depth Technical Guide on the Core Effects of (-)-Tetrabenazine on Dopamine Versus Serotonin Turnover

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein for the storage and release of monoamine neurotransmitters.[1][2] Its primary clinical application is in the management of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease, an effect largely attributed to its profound impact on dopamine systems.[3][4] This guide provides a detailed technical analysis of the comparative effects of this compound on dopamine and serotonin turnover. By inhibiting VMAT2, TBZ prevents the loading of dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, leaving them susceptible to cytoplasmic degradation.[5][6] This leads to a depletion of presynaptic monoamine stores and a subsequent reduction in their release. While the inhibitory action of TBZ and its metabolites on VMAT2 is not specific to a single monoamine, the functional consequences on dopaminergic pathways are more pronounced and therapeutically relevant. This document synthesizes quantitative data, outlines key experimental protocols, and visualizes the underlying mechanisms to provide a comprehensive resource for the scientific community.

Core Mechanism of Action

The therapeutic and physiological effects of this compound are rooted in its interaction with VMAT2.

-

VMAT2 Function: VMAT2 is an integral membrane protein found on synaptic vesicles within monoaminergic neurons.[7][8] It functions as a proton-dependent antiporter, actively transporting monoamines from the neuronal cytosol into the vesicles against a concentration gradient.[7] This vesicular sequestration is essential for protecting neurotransmitters from enzymatic degradation in the cytoplasm and for making them available for exocytotic release into the synapse.[5]

-

Inhibition by Tetrabenazine: TBZ and its principal active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), act as high-affinity, reversible inhibitors of VMAT2.[1][6] By binding to the transporter, they lock it in a conformation that prevents the uptake of monoamines like dopamine and serotonin into the vesicles.[9]

-

Consequence of Inhibition: With VMAT2 inhibited, cytosolic monoamines are not sequestered. They are instead metabolized by enzymes such as monoamine oxidase (MAO).[5][6] This process increases the turnover of the neurotransmitters, evidenced by a rise in their metabolites, while depleting the overall vesicular stores available for synaptic transmission. The clinical effect in hyperkinetic disorders is achieved by reducing the overstimulation of postsynaptic dopamine receptors.[10] While TBZ does exhibit a weak binding affinity for the dopamine D2 receptor, its primary mechanism of action is overwhelmingly attributed to VMAT2 inhibition.[11][12]

Quantitative Data on Receptor Binding and Monoamine Turnover

The following tables summarize key quantitative data from various studies, providing a comparative view of tetrabenazine's effects on the dopamine and serotonin systems.

Table 1: Binding Affinity and Inhibitory Potency of Tetrabenazine and its Metabolites

| Compound | Target | Parameter | Value | Reference |

| Tetrabenazine | VMAT2 | Kᵢ | 100 nM | [11] |

| Tetrabenazine | VMAT2 | IC₅₀ (Serotonin Transport) | 300 nM | |

| Dihydrotetrabenazine | VMAT2 | K₋ | 2.4 nM | [13] |

| Dihydrotetrabenazine | VMAT2 | IC₅₀ (Serotonin Uptake) | 2.6 nM | [13] |

| Tetrabenazine | Dopamine D2 Receptor | Kᵢ | 2100 nM | [11] |

| (-)-α-deuHTBZ | Dopamine D₂ₛ Receptor | Kᵢ | 250 nM | [14] |

| (-)-α-deuHTBZ | Serotonin 5-HT₁ₐ Receptor | Kᵢ | 210 nM | [14] |

| (-)-α-deuHTBZ | Serotonin 5-HT₇ Receptor | Kᵢ | 30 nM | [14] |

Note: Dihydrotetrabenazine is a primary active metabolite of tetrabenazine. deuHTBZ refers to the deuterated metabolites of deutetrabenazine, which are pharmacologically similar to those of tetrabenazine. The data highlights the significantly higher affinity for VMAT2 compared to the D2 receptor.

Table 2: In Vivo Effects of VMAT2 Inhibitors on Extracellular Monoamine and Metabolite Levels

| Drug (Dose) | Brain Region | Analyte | Max. Change from Baseline | Reference |

| Tetrabenazine (5 mg/kg p.o.) | Striatum | Dopamine (DA) | Long-lasting decrease | [15] |

| Serotonin (5-HT) | Long-lasting decrease | [15] | ||

| DOPAC, HVA | Increase | [15] | ||

| 5-HIAA | Lesser increase | [15] | ||

| Tetrabenazine (subcutaneous) | Rat Brain | Dopamine (DA) | -40% | [3] |

| Serotonin (5-HT) | -44% | [3] | ||

| Tetrabenazine (40 mg/kg) | Rat Striatum | DOPAC & HVA | 5- to 8-fold increase | [12] |

Note: Data from in vivo microdialysis studies in rats. "p.o." refers to oral administration. DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are dopamine metabolites. 5-HIAA (5-hydroxyindoleacetic acid) is a serotonin metabolite. The increase in metabolites signifies increased neurotransmitter turnover.

Comparative Analysis: Dopamine vs. Serotonin Systems

While tetrabenazine affects all monoamines transported by VMAT2, its impact on the dopamine and serotonin systems has distinct characteristics and clinical implications.

Effects on the Dopamine System

The therapeutic efficacy of tetrabenazine in treating hyperkinesia is primarily due to its potent dopamine-depleting effects in the basal ganglia.[10][16] Studies show that a single administration of tetrabenazine leads to a profound and long-lasting decrease in extracellular dopamine levels in the striatum.[15] Concurrently, there is a significant 5- to 8-fold increase in the levels of dopamine metabolites DOPAC and HVA, indicating a massive increase in dopamine turnover as it is shunted away from vesicular storage and towards enzymatic degradation.[12] This reduction in available dopamine for synaptic release helps to mitigate the excessive motor signaling characteristic of chorea.

Effects on the Serotonin System

Tetrabenazine also inhibits the vesicular storage of serotonin, leading to its depletion and increased turnover, as evidenced by decreased extracellular 5-HT and increased 5-HIAA levels.[15] Research suggests that the active metabolite, dihydrotetrabenazine, inhibits serotonin uptake into synaptic vesicles with the same high affinity across different brain regions, indicating that the transporter itself does not have a preferential affinity for dopamine over serotonin neurons.[13] One study in rats even reported a slightly greater depletion of serotonin (-44%) compared to dopamine (-40%) in the whole brain.[3] However, the clinical consequences of serotonin depletion are primarily associated with the adverse effect profile of tetrabenazine, most notably depression and anxiety.[2][7]

Synthesis of Differential Effects

The apparent paradox—similar VMAT2 inhibition but a more pronounced clinical effect on the dopamine system—can be explained by factors beyond simple transporter affinity. The preferential functional effect on dopamine is likely due to the higher baseline activity and turnover rate of dopaminergic neurons in the nigrostriatal pathway compared to serotonergic neurons. Therefore, a disruption in the storage mechanism has a more immediate and significant impact on the highly active dopamine system. Studies have suggested that the regional differences in monoamine depletion caused by tetrabenazine are not due to differences in the inhibition of vesicular uptake itself.[13] The therapeutic window of tetrabenazine is thus defined by achieving sufficient dopamine depletion to control hyperkinesia while minimizing the serotonin-related side effects.

Key Experimental Protocols

Protocol: In Vitro VMAT2 Inhibition Assay

This protocol outlines the measurement of VMAT2 inhibition by this compound using isolated synaptic vesicles.

-

Vesicle Preparation:

-

Homogenize brain tissue (e.g., rat striatum) in ice-cold sucrose buffer.

-

Perform differential centrifugation to isolate the crude synaptosomal fraction.

-

Lytically shock the synaptosomes in a hypotonic buffer to release synaptic vesicles.

-

Further purify the vesicles using density gradient centrifugation.

-

-

Uptake Assay:

-

Incubate the isolated synaptic vesicles in a reaction buffer containing ATP (to power the vesicular proton pump) and Mg²⁺.

-

Add varying concentrations of this compound or its metabolites to different aliquots.

-

Initiate the transport reaction by adding a radiolabeled substrate, such as [³H]dopamine or [³H]serotonin.

-

Allow the reaction to proceed for a set time at 37°C.

-

-

Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters, trapping the vesicles.

-

Wash the filters with ice-cold buffer to remove free radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the percentage of inhibition at each drug concentration relative to a vehicle control and determine the IC₅₀ value by non-linear regression analysis.

-

Protocol: In Vivo Microdialysis for Neurotransmitter Turnover

This protocol describes the in vivo measurement of extracellular neurotransmitter and metabolite levels following tetrabenazine administration.[15][17]

-

Animal Preparation and Probe Implantation:

-

Anesthetize a laboratory animal (e.g., Sprague-Dawley rat).

-

Secure the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeted to a specific brain region (e.g., striatum or medial prefrontal cortex).

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake, freely moving animal in a dialysis cage.

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish stable neurotransmitter levels.

-

-

Drug Administration and Sample Collection:

-

Administer this compound (e.g., 5 mg/kg, p.o.) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration to monitor the time course of the drug's effect.

-

-

Sample Analysis:

-

Analyze the collected dialysate for dopamine, serotonin, DOPAC, HVA, and 5-HIAA content.

-

Utilize a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS).[15]

-

Express the results as a percentage of the average baseline concentration for each analyte.

-

Visualizations: Pathways and Workflows

Caption: Mechanism of this compound Action on VMAT2.

Caption: Experimental Workflow for In Vivo Microdialysis.

Caption: Logical Flow of Tetrabenazine's Clinical Effects.

Conclusion

This compound exerts its therapeutic action by inhibiting VMAT2, which profoundly impacts both dopamine and serotonin turnover. While its inhibitory affinity for the VMAT2 transporter appears similar for both monoamines, the functional outcome is a more pronounced depletion of the highly active dopaminergic systems in the basal ganglia. This preferential effect on dopamine turnover is the cornerstone of its success in treating hyperkinetic movement disorders. Conversely, the concurrent disruption of serotonin homeostasis is a key contributor to its neuropsychiatric side-effect profile. A thorough understanding of these differential effects is crucial for optimizing therapeutic strategies and for the development of next-generation VMAT2 inhibitors with improved selectivity and tolerability.

References

- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 3. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychiatrictimes.com [psychiatrictimes.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydrotetrabenazine binding and monoamine uptake in mouse brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdsabstracts.org [mdsabstracts.org]

- 16. hdsa.org [hdsa.org]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of (-)-Tetrabenazine and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor, playing a crucial role in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease. Its therapeutic action is primarily attributed to the depletion of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, from presynaptic nerve terminals. The intricate pharmacokinetic profile of tetrabenazine, characterized by rapid and extensive metabolism, is central to its clinical efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound and its principal active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its metabolites have been characterized in various clinical studies. A summary of key quantitative data is presented in the tables below for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Subjects

| Parameter | This compound | α-HTBZ | β-HTBZ | Reference |

| Tmax (hours) | ~1.5 | 1 to 1.5 | 1 to 1.5 | [1] |

| Cmax (ng/mL) | Generally below limit of detection | 74.6 (after 25 mg dose) | - | [2] |

| AUC (ng·hr/mL) | - | 542 (after 25 mg dose) | - | [2] |

| Half-life (hours) | ~10 (intravenous) | 4 to 8 | 2 to 5 | [3][4] |

| Protein Binding (%) | 82 - 88 | 60 - 68 | 59 - 63 | [5] |

| Bioavailability (%) | ~5 | High | High | [6] |

Note: Plasma concentrations of tetrabenazine are often below the limit of detection after oral administration due to rapid and extensive first-pass metabolism. Values for metabolites often represent the total of α- and β-HTBZ.

Table 2: Pharmacokinetic Parameters in Special Populations

| Population | Parameter | This compound | α-HTBZ | β-HTBZ | Reference |

| Hepatic Impairment | Half-life (hours) | ~17.5 | ~10 | ~8 | [4] |

| Cmax | 7 to 190-fold higher than healthy subjects | - | - | [4] | |

| CYP2D6 Poor Metabolizers | AUC | - | ~3-fold increase | ~9-fold increase | [7] |

Metabolism and Elimination

Following oral administration, tetrabenazine is rapidly and extensively absorbed, with at least 75% of the dose being absorbed.[4] However, it undergoes significant first-pass metabolism, primarily in the liver, by carbonyl reductase to form its two major active metabolites: α-HTBZ and β-HTBZ.[4][5] These metabolites are the primary contributors to the pharmacological activity of the drug.

The metabolism of α-HTBZ and β-HTBZ is principally mediated by the cytochrome P450 enzyme CYP2D6.[4][5] This leads to the formation of a further metabolite, 9-desmethyl-β-DHTBZ.[5] The activity of CYP2D6 can vary significantly among individuals, leading to interindividual variability in the pharmacokinetics of tetrabenazine's metabolites. Individuals who are poor metabolizers of CYP2D6 may have significantly higher exposure to the active metabolites, necessitating dose adjustments.[7]

Elimination of tetrabenazine and its metabolites occurs primarily through the kidneys, with approximately 75% of the administered dose excreted in the urine.[5] A smaller portion is eliminated through feces (7% to 16%).[5] Unchanged tetrabenazine is not detected in the urine, highlighting the extensive nature of its metabolism.[5]

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. A widely used and validated method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A Representative LC-MS/MS Method for Quantification in Human Plasma

1. Sample Preparation (Solid-Phase Extraction):

-

A 200 µL aliquot of human plasma is used.

-

Tetrabenazine-d7 is added as an internal standard.

-

The sample is loaded onto a C18 solid-phase extraction cartridge.

-

The cartridge is washed to remove interfering substances.

-

The analytes are eluted with an appropriate organic solvent.

-

The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.

2. Chromatographic Separation (HPLC):

-

Column: Zorbax SB C18 or equivalent.

-

Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (e.g., 60:40 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: Appropriate for the sensitivity of the instrument.

-

Run Time: Approximately 2.5 minutes.

3. Detection (Tandem Mass Spectrometry):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for tetrabenazine, α-HTBZ, β-HTBZ, and the internal standard.

4. Calibration and Quantification:

-

Calibration curves are generated using known concentrations of the analytes in blank plasma.

-

The concentration of the analytes in the study samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

-

The linear range for tetrabenazine is typically 0.01-5.03 ng/mL, and for α- and β-HTBZ is 0.50-100 ng/mL.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its primary active metabolites.

Mechanism of Action: VMAT2 Inhibition

Caption: Tetrabenazine metabolites inhibit VMAT2, depleting monoamine release.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for a clinical pharmacokinetic study of tetrabenazine.

References

- 1. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

(-)-Tetrabenazine's Engagement with Dopamine Receptors: An In-Depth Technical Examination of Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Tetrabenazine is a well-established therapeutic agent for hyperkinetic movement disorders, primarily exerting its effect through the reversible inhibition of vesicular monoamine transporter 2 (VMAT2). This action leads to the depletion of monoamines, including dopamine, in the presynaptic terminals of neurons. While its high affinity for VMAT2 is the cornerstone of its clinical efficacy, the potential for off-target interactions, particularly with dopamine receptors, warrants a thorough investigation. This technical guide provides a comprehensive analysis of the off-target effects of this compound and its primary metabolites on dopamine receptors. We will delve into the available quantitative data on binding affinities, explore the functional consequences of these interactions, and provide detailed experimental protocols for key assays used to characterize these effects. This document aims to be a valuable resource for researchers in pharmacology, neuroscience, and drug development by consolidating the current understanding of this compound's dopaminergic off-target profile and identifying areas for future investigation.

Introduction

This compound's primary mechanism of action is the reversible inhibition of VMAT2, which is responsible for packaging monoamines into synaptic vesicles. This leads to a depletion of dopamine, serotonin, and norepinephrine at the synapse. While its affinity for VMAT2 is in the nanomolar range, studies have indicated that at higher concentrations, this compound can interact with other neuronal targets, including dopamine receptors. Understanding these off-target effects is crucial for a complete pharmacological profiling of the drug and for interpreting its full spectrum of clinical effects, including potential side effects. This guide will systematically explore the evidence for this compound's interaction with the five subtypes of dopamine receptors: D1, D2, D3, D4, and D5.

Dopamine Receptor Subtypes and Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like Receptors (D1 and D5): These receptors are typically coupled to Gαs/olf G-proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

-

D2-like Receptors (D2, D3, and D4): These receptors are primarily coupled to Gαi/o G-proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. D2-like receptors can also modulate ion channels and other signaling pathways through the βγ subunits of the G-protein.

Beyond G-protein signaling, dopamine receptors can also signal through β-arrestin recruitment, which can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling cascades.

Below are Graphviz diagrams illustrating the canonical signaling pathways for D1-like and D2-like dopamine receptors.

A Technical Guide to the Synthesis and Chiral Separation of Tetrabenazine Isomers

For Researchers, Scientists, and Drug Development Professionals

Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is approved for the treatment of chorea associated with Huntington's disease.[1][2] By inhibiting VMAT2, tetrabenazine depletes monoamines like dopamine, serotonin, and norepinephrine from nerve terminals, which is believed to be the mechanism behind its therapeutic effect.[3][4] The tetrabenazine molecule possesses two chiral centers (at the C-3 and C-11b positions), leading to the existence of four potential stereoisomers. However, due to the thermodynamic instability of the cis-isomer, the marketed drug is a racemic mixture of the (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ enantiomers.[5]

In vivo, tetrabenazine is rapidly metabolized to its active dihydrotetrabenazine (DHTBZ) metabolites, which also exist as multiple stereoisomers.[3][5] Crucially, the binding affinity for VMAT2 is highly stereospecific. For instance, (+)-TBZ is significantly more potent than (−)-TBZ, and specific DHTBZ stereoisomers exhibit the highest affinity for the VMAT2 transporter.[5][6] This stereoselectivity in pharmacological action underscores the critical importance of efficient methods for both the asymmetric synthesis and the chiral separation of tetrabenazine isomers for research and drug development.

This guide provides an in-depth overview of synthetic strategies, detailed experimental protocols for chiral separation, and a summary of the pharmacological significance of individual isomers.

Synthesis of Tetrabenazine

The synthesis of tetrabenazine can be approached through two main strategies: classical racemic synthesis followed by chiral resolution, or asymmetric synthesis to directly obtain an enantiomerically enriched product.[2]

Racemic Synthesis

The classical and most common synthesis involves a condensation reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and a key intermediate, 3-(dimethylaminomethyl)-5-methyl-2-hexanone.[7] This approach yields a racemic mixture of (±)-TBZ.

Caption: Racemic synthesis pathway for Tetrabenazine.

Asymmetric Synthesis

To avoid the need for downstream resolution, several asymmetric synthesis strategies have been developed to produce enantiomerically pure (+)-TBZ directly. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.[2][8] One notable approach involves an asymmetric Mannich-Michael reaction using an L-proline-based organocatalyst, which offers a more environmentally friendly and cost-effective alternative to metal catalysts.[9]

Chiral Separation of Tetrabenazine Isomers

Given that tetrabenazine is often synthesized as a racemic mixture, its separation into individual enantiomers is a crucial step for studying their distinct pharmacological properties. The primary methods employed are chemical resolution and chromatographic techniques.

Chemical Resolution

This classical technique involves the reaction of the racemic base (TBZ) with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by neutralizing the separated salt.

Experimental Protocol: Resolution with (1S)-(+)-10-Camphorsulfonic Acid [5]

-

Salt Formation: Dissolve racemic tetrabenazine ((±)-1) (17 g, 53.6 mmol) in warm acetone (230 mL).

-

Addition of Resolving Agent: Add a solution of (1S)-(+)-10-camphorsulfonic acid (6.2 g, 26.7 mmol) to the tetrabenazine solution.

-

Crystallization: Cool the mixture to room temperature and stir. Allow the mixture to stand for 48 hours to facilitate the crystallization of the diastereomeric salt.

-

Isolation and Recrystallization: Collect the resulting crystals by filtration (yields 8 g, with the released free base having an enantiomeric excess (ee) of 96.5%). Recrystallize these crystals from acetone (80 mL) to yield the purified (1S)-(+)-10-camphorsulfonic acid salt of (+)-(3R,11bR)-tetrabenazine (6.5 g, ee 98.9%).

-

Liberation of Free Base: Dissolve the purified salt in methanol (26 mL) and neutralize the solution with ammonium hydroxide (NH₄OH) to a pH of 8.

-

Precipitation and Collection: Add water (190 mL) to the solution to precipitate the free base. Collect the solid product to afford (+)-(3R,11bR)-Tetrabenazine ((+)-1) as a white solid (3.4 g, ee 98.7%).

Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers.[5] The choice of the chiral column and mobile phase is critical for achieving effective separation.

Caption: Workflow for the chiral separation of Tetrabenazine.

Experimental Protocol: HPLC Separation of TBZ Enantiomers [5]

-

Objective: To separate (+)-1 and (−)-1 enantiomers.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC).

-

Chiral Column: Chiralpak IC (4.6mm × 250 mm).

-

Mobile Phase: 100% Ethanol + 0.1% Diethylamine (Et₂NH).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 220 nm.

-

Outcome: This method provides baseline separation of the (+)-TBZ and (−)-TBZ enantiomers, allowing for their individual quantification and collection.

| Parameter | TBZ Enantiomers[5] | DHTBZ Isomers ((+)-3/(−)-3)[5] |

| Technique | HPLC | HPLC |

| Column | Chiralpak IC | Chiralpak IC |

| Dimensions | 4.6mm × 250mm | 4.6mm × 250mm |

| Mobile Phase | 100% EtOH + 0.1% Et₂NH | 25% EtOH + 75% n-hexane |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Temperature | 35 °C | 35 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Table 1: Summary of HPLC Conditions for Chiral Separation of Tetrabenazine and Dihydrotetrabenazine Isomers.

Pharmacological Significance and VMAT2 Inhibition

The therapeutic and toxicological profiles of tetrabenazine are intrinsically linked to the stereochemistry of both the parent drug and its metabolites. Binding assays reveal a dramatic difference in potency between the enantiomers.

| Compound | Isomer Configuration | VMAT2 Binding Affinity (Ki, nM) |

| Tetrabenazine | (+)-(3R,11bR)-TBZ | 4.47[5][6] |

| (−)-(3S,11bS)-TBZ | 36,400[5][6] | |

| Dihydrotetrabenazine | (2R,3R,11bR)-DHTBZ | 3.96[5][6] |

| (2S,3R,11bR)-DHTBZ | - | |

| Other DHTBZ isomers | Lower affinity |

Table 2: VMAT2 Binding Affinities of Tetrabenazine and Dihydrotetrabenazine Stereoisomers.

As shown in Table 2, the (+)-TBZ enantiomer is approximately 8,000 times more potent as a VMAT2 inhibitor than the (−)-TBZ enantiomer.[5][6] Furthermore, the (2R,3R,11bR)-dihydrotetrabenazine metabolite shows the highest affinity for VMAT2, suggesting it is a major contributor to the drug's overall pharmacological effect.[5][6] This highlights that the (3R,11bR) configuration is a key determinant for high-affinity VMAT2 binding.[5]

Caption: Tetrabenazine's mechanism of action via VMAT2 inhibition.

The mechanism involves tetrabenazine binding to VMAT2 on synaptic vesicles, which prevents the uptake of monoamine neurotransmitters like dopamine from the cytoplasm into the vesicles for storage and subsequent release.[1][3][10] This leads to a depletion of dopamine in the synaptic cleft, thereby reducing the excessive dopaminergic signaling associated with hyperkinetic movement disorders.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 4. Tetrabenazine - Wikipedia [en.wikipedia.org]

- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]

- 10. What's the MOA for Xenazine (tetrabenazine)? [drugs.com]

Structural Basis for VMAT2 Inhibition by (-)-Tetrabenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular mechanisms underpinning the inhibition of the vesicular monoamine transporter 2 (VMAT2) by the drug (-)-tetrabenazine (TBZ). VMAT2, a member of the major facilitator superfamily (MFS) of transporters, is crucial for the packaging of monoamine neurotransmitters into synaptic vesicles, a process essential for proper neuronal signaling.[1][2][3][4][5] Its dysregulation is implicated in various neuropsychiatric disorders, and it is the target of therapeutic drugs like tetrabenazine, used in the treatment of hyperkinetic movement disorders such as Huntington's disease.[1][2][3][6][7]

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of VMAT2 in complex with tetrabenazine, revealing the precise binding site and the conformational changes induced by the inhibitor.[1][2][4][5] This guide synthesizes these findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key molecular interactions and processes.

Mechanism of VMAT2 Inhibition by this compound

VMAT2 operates via a "rocker-switch" alternating access mechanism, cycling between cytosolic-open and lumenal-open conformations to transport monoamines into vesicles against a proton gradient.[1][3] Tetrabenazine acts as a non-competitive, high-affinity inhibitor.[1][8] The proposed mechanism involves a two-step process:

-

Initial Low-Affinity Binding: Tetrabenazine is thought to initially bind to the lumenal-open conformation of VMAT2 with low affinity.[1][2][3][9]

-

Conformational Trapping: This initial binding induces a significant conformational change, locking the transporter in a high-affinity, "dead-end" occluded state.[1][2][3][4][5][9][10] This occluded conformation prevents the transporter from cycling, thereby inhibiting neurotransmitter uptake.[1][3]

The cryo-EM structure of the VMAT2-TBZ complex has captured this occluded state, providing a detailed snapshot of the inhibited transporter.[1][2][4][5]

Quantitative Data on Tetrabenazine and Analogue Binding

The following tables summarize the key quantitative data from radioligand binding assays, providing insights into the affinity of tetrabenazine and its derivatives for VMAT2.

Table 1: Binding Affinities of VMAT2 Ligands

| Ligand | VMAT2 Construct | Assay Type | Affinity Constant |

| ³H-Dihydrotetrabenazine (DTBZ) | Wild-Type | Saturation Binding | Kd = 18 ± 4 nM[2] |

| ³H-Dihydrotetrabenazine (DTBZ) | VMAT2 Chimera | Saturation Binding | Kd = 26 ± 9 nM[2] |

| Reserpine | Wild-Type | Competition Binding (vs. ³H-DTBZ) | Ki = 161 ± 1 nM[2] |

| Reserpine | VMAT2 Chimera | Competition Binding (vs. ³H-DTBZ) | Ki = 173 ± 1 nM[2] |

| Valbenazine | VMAT2 | Not Specified | Affinity = 150 nM[1][2] |

| Tetrabenazine | VMAT2 | Not Specified | Kd = 1.34 nM[9] |

| Tetrabenazine | VMAT2 | Fluorescent Assay | IC50 = 73.09 nM[11] |

Table 2: Effects of VMAT2 Mutations on ³H-Dihydrotetrabenazine (DTBZ) Binding

| Mutation | Effect on DTBZ Binding | Quantitative Data |

| F135A | Greatly Reduced | Specific Kd/Ki not provided[2] |

| Y433A | Greatly Reduced | Specific Kd/Ki not provided[2] |

| W318A | Greatly Reduced | Specific Kd/Ki not provided[2] |

| F429A | Not Reduced | Kd = 7.7 ± 0.6 nM (vs. 15 ± 2 nM for WT)[1][2] |

| E312Q | Not Fully Abolished | Specific Kd/Ki not provided[2] |

Experimental Protocols

This section details the methodologies for the key experiments that have elucidated the structural basis of VMAT2 inhibition by tetrabenazine.

Objective: To determine the high-resolution three-dimensional structure of VMAT2 in its tetrabenazine-bound state.

Methodology:

-

Construct Engineering: To overcome the small size and conformational flexibility of VMAT2, a chimeric protein was engineered. The construct involved fusing mVenus to the N-terminus and an anti-GFP nanobody to the C-terminus of human VMAT2.[2] This strategy increases the particle size and provides fiducial markers for image alignment.[2]

-

Protein Expression and Purification: The VMAT2 chimera is expressed in HEK293 cells and purified using affinity chromatography followed by size-exclusion chromatography.

-

Complex Formation: The purified VMAT2 chimera is incubated with a saturating concentration of this compound to ensure the formation of the inhibited complex.

-

Grid Preparation and Vitrification: The VMAT2-TBZ complex (at a concentration of ~6 mg/ml) is applied to glow-discharged holey carbon grids. The grids are then blotted and plunge-frozen in liquid ethane-propane mix using a vitrification robot (e.g., Vitrobot) to create a thin layer of vitrified ice.

-

Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector (e.g., Gatan K3) and an energy filter.[12] Images are recorded as movies with a specified pixel size (e.g., 0.647 Å/pixel) and a total electron dose of ~60 e⁻/Ų.[12]

-

Image Processing and 3D Reconstruction:

-

Software: CryoSPARC and RELION are commonly used for data processing.[1]

-

Workflow: The process involves movie frame alignment (motion correction), contrast transfer function (CTF) estimation, particle picking (initially with a blob-based picker followed by template-based picking), multiple rounds of 2D classification to remove junk particles, and finally, 3D reconstruction and refinement to generate the high-resolution density map.[1][13]

-

Objective: To quantify the binding affinity of tetrabenazine and its analogues to VMAT2 and to assess the impact of mutations on ligand binding.

Methodology:

-

Protein Preparation: Purified wild-type or mutant VMAT2 is diluted to a final concentration of ~2.5-5 nM in a buffer containing detergent (e.g., 1 mM DDM, 0.125 mM CHS), 20 mM Tris pH 8.0, and 150 mM NaCl.[2]

-

Assay Setup: The protein is mixed with scintillation beads (e.g., CuYSi beads) and varying concentrations of a radiolabeled ligand, such as ³H-dihydrotetrabenazine (³H-DTBZ).[2]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Detection: The radioactivity is measured using a scintillation counter (e.g., Microbeta2).[2]

-

Data Analysis:

-

Saturation Binding: To determine the dissociation constant (Kd), the specific binding is plotted against the concentration of the radioligand, and the data are fitted to a single-site binding equation using software like GraphPad Prism.[1]

-

Competition Binding: To determine the inhibition constant (Ki) of a non-radiolabeled competitor (e.g., reserpine), a fixed concentration of the radioligand is used in the presence of increasing concentrations of the competitor. The data are fitted to a one-site competitive binding equation.[1]

-

Objective: To functionally assess VMAT2 transport activity and its inhibition by tetrabenazine in a cellular context.

Methodology:

-

Cell Line: HEK293 cells stably expressing VMAT2 are used. These cells can also co-express the dopamine transporter (DAT) to facilitate the uptake of substrates from the extracellular medium.

-

Fluorescent Substrate: A fluorescent false neurotransmitter, such as FFN206, which is a substrate for VMAT2, is used.

-

Assay Protocol:

-

Cells are plated in a multi-well plate (e.g., 96-well).

-

For inhibition studies, cells are pre-incubated with varying concentrations of tetrabenazine or other inhibitors for a defined period (e.g., 10 minutes).[12]

-

The fluorescent substrate (e.g., FFN206) is added to the cells, and they are incubated to allow for uptake into vesicles via VMAT2.[12]

-

-

Detection: The fluorescence intensity within the cells is measured using a fluorescence microplate reader or visualized by confocal microscopy.[12]

-

Data Analysis: The reduction in fluorescence signal in the presence of an inhibitor corresponds to the inhibition of VMAT2 transport. The data are plotted as a dose-response curve to calculate the IC50 value of the inhibitor.[11]

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in VMAT2 function and its inhibition by tetrabenazine, as well as the experimental workflow for structure determination.

References

- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 3. Mutagenesis and derivatization of human vesicle monoamine transporter 2 (VMAT2) cysteines identifies transporter domains involved in tetrabenazine binding and substrate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Results of Mutagenesis Study Expected to Guide Development of Drugs for Nervous System Disorders - BioResearch - Labmedica.com [labmedica.com]

- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

A Technical Guide to the In Vitro Neuroprotective Mechanisms of (-)-Tetrabenazine

Executive Summary

(-)-Tetrabenazine (TBZ) is a well-established therapeutic agent for hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2] Its primary mechanism of action is the reversible, high-affinity inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters from presynaptic nerve terminals.[2][3] While in vivo studies have demonstrated its neuroprotective effects, particularly in mouse models of Huntington's disease[4][5][6], the direct cellular mechanisms underpinning this protection in vitro are multifaceted and a subject of ongoing investigation. This guide provides an in-depth analysis of the current understanding of TBZ's in vitro neuroprotective actions, focusing on its canonical VMAT2-dependent pathway and emerging VMAT2-independent activities. The prevailing evidence suggests that TBZ's neuroprotective capacity is largely an indirect consequence of reducing dopamine-mediated cellular stress, rather than direct cytoprotective activity. Additionally, recent findings have uncovered a novel role for TBZ in modulating intracellular calcium signaling, which may contribute to its overall pharmacological profile.

Primary Mechanism: Reversible Inhibition of VMAT2

The cornerstone of tetrabenazine's action is its function as a potent and selective inhibitor of VMAT2.[7] VMAT2 is a proton-dependent antiporter crucial for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, histamine) from the cytosol into synaptic vesicles.[3][8] This sequestration is vital for preventing the degradation of neurotransmitters by cytosolic enzymes and for ensuring their availability for synaptic release.

TBZ acts as a non-competitive inhibitor, binding to a central site within the VMAT2 protein.[9][10] This binding event locks the transporter in a high-affinity, occluded conformation, effectively arresting its transport cycle.[8][9][11][12] Unlike the irreversible binding of agents like reserpine, TBZ's interaction with VMAT2 is reversible, allowing for a more controlled and shorter duration of action.[2][3] This inhibition of VMAT2 leads to a significant depletion of monoamines in the presynaptic terminal, thereby reducing the quantity of neurotransmitter released upon neuronal firing.[3][13]

Data Presentation: Binding Affinities

The selectivity of TBZ for VMAT2 over other receptors is a key feature of its pharmacological profile. In vitro binding assays have quantified its affinity for its primary target and potential off-targets.

| Target | Binding Affinity (Ki) | Reference(s) |

| Vesicular Monoamine Transporter 2 (VMAT2) | ~100 nM | [14] |

| Dopamine D2 Receptor | ~2100 nM | [14] |

Experimental Protocols: VMAT2 Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.

Methodology: Radioligand Binding Assay

-

Preparation of Vesicles: Isolate synaptic vesicles from VMAT2-expressing cells or rodent brain tissue (e.g., striatum) through differential centrifugation and sucrose gradient purification.

-

Radioligand: Use a high-affinity VMAT2 radioligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).

-

Competition Binding: Incubate the prepared vesicles with a fixed concentration of [³H]DTBZ and varying concentrations of unlabeled this compound (the competitor) in a suitable buffer.

-

Incubation & Separation: Allow the binding to reach equilibrium at a controlled temperature. Subsequently, rapidly separate the bound from unbound radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of TBZ that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Indirect Neuroprotection via Attenuation of Dopamine-Mediated Oxidative Stress

While TBZ's primary action is on neurotransmitter transport, its neuroprotective effects observed in vivo are thought to be an indirect consequence of this action. Excessive cytosolic dopamine is a known source of oxidative stress. Dopamine can auto-oxidize to form highly reactive quinones and superoxide radicals, which can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal death.[4]

By inhibiting VMAT2, TBZ prevents the sequestration of cytosolic dopamine into vesicles. While this may seem counterintuitive, the overall effect is a depletion of total dopamine stores. The non-sequestered cytosolic dopamine is more readily metabolized by enzymes such as monoamine oxidase (MAO), preventing its accumulation and subsequent auto-oxidation. Therefore, by reducing the overall dopamine content, TBZ mitigates a key source of endogenous oxidative stress in dopaminergic neurons. It is important to note that direct in vitro studies have shown TBZ does not, by itself, impact mitochondrial function or markers of oxidative stress, reinforcing the indirect nature of this protective mechanism.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrabenazine is neuroprotective in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 10. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]